2,2-Dihydroperoxypropane

Flour maturation Food additive bleaching Dough conditioning

2,2-Dihydroperoxypropane (CAS 1336‑17‑0) is the monomeric gem‑bis(hydroperoxide) of the acetone peroxide family, bearing the molecular formula C₃H₈O₄ and a molecular weight of 108.09 g·mol⁻¹. Unlike the cyclic dimeric (DADP) and trimeric (TATP) acetone peroxides more commonly encountered under acid‑catalyzed conditions, this compound possesses two hydroperoxy (–OOH) groups attached to a single central carbon, conferring an acyclic, open‑chain architecture.

Molecular Formula C3H8O4
Molecular Weight 108.09 g/mol
CAS No. 1336-17-0
Cat. No. B072720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dihydroperoxypropane
CAS1336-17-0
SynonymsACETONEPEROXIDES
Molecular FormulaC3H8O4
Molecular Weight108.09 g/mol
Structural Identifiers
SMILESCC(C)(OO)OO
InChIInChI=1S/C3H8O4/c1-3(2,6-4)7-5/h4-5H,1-2H3
InChIKeyXJHMOGCOFPLTNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dihydroperoxypropane (CAS 1336-17-0): Procurement-Relevant Identity, Class, and Structural Distinction


2,2-Dihydroperoxypropane (CAS 1336‑17‑0) is the monomeric gem‑bis(hydroperoxide) of the acetone peroxide family, bearing the molecular formula C₃H₈O₄ and a molecular weight of 108.09 g·mol⁻¹ [1]. Unlike the cyclic dimeric (DADP) and trimeric (TATP) acetone peroxides more commonly encountered under acid‑catalyzed conditions, this compound possesses two hydroperoxy (–OOH) groups attached to a single central carbon, conferring an acyclic, open‑chain architecture [2]. First isolated and structurally characterized by Milas & Golubović in 1959, it represents the kinetically favored initial product of the uncatalyzed reaction between acetone and hydrogen peroxide and serves as the parent peroxide from which higher acetone‑derived peroxides originate via free‑radical oligomerization [3].

Structural identity Monomeric gem‑bis(hydroperoxide) with acyclic open‑chain architecture; distinct from cyclic DADP and TATP
Synthetic origin Kinetically favored product of uncatalyzed acetone + H₂O₂; parent peroxide for higher oligomers
Workflow alignment Suited for applications requiring monomeric dihydroperoxide over cyclic trimers, e.g., bleaching, selective oxidation

Why 'Acetone Peroxide' Is Not a Fungible Commodity: The Case for Specification of 2,2-Dihydroperoxypropane


The term 'acetone peroxide' encompasses a dynamic equilibrium mixture of monomeric (2,2‑dihydroperoxypropane), linear dimeric, cyclic dimeric (DADP), and cyclic trimeric (TATP) species whose relative proportions are exquisitely sensitive to catalyst identity, acid concentration, temperature, and reagent stoichiometry [1]. Under strong‑acid catalysis, the cyclic trimer TATP predominates; under neutral or phosphoric‑acid‑catalyzed conditions, the monomeric dihydroperoxide can be made the major component at weight ratios exceeding 3:1 relative to the linear dimer [2]. Critically, the monomer and its closest acyclic analog—bis‑(1,1′‑hydroperoxy‑1,1′‑methyl)diethyl peroxide—differ in flour‑bleaching potency by more than 33%, meaning that procurement of a generic 'acetone peroxides' mixture without specification of the monomer:dimer ratio directly compromises bleaching efficiency and cost‑effectiveness [3]. Furthermore, the physical hazard profiles (sensitivity to friction, thermal decomposition, shock) diverge markedly between the monomer in solution and the dry crystalline cyclic forms, making unqualified interchange a safety liability .

!
Composition varies with synthesis
“Acetone peroxide” is a dynamic mixture; acid catalysis favors cyclic trimer TATP, while neutral conditions yield the monomer. Generic procurement obscures the monomer:dimer ratio.
!
Bleaching performance shifts
Flour-bleaching potency can differ markedly between monomer‑enriched and dimer‑rich compositions. A mixture without specification may underperform relative to monomer-enriched material.
!
Hazard profile divergence
Physical hazard sensitivity (friction, thermal decomposition) differs between the monomer in solution and dry cyclic peroxides. Direct substitution without form consideration introduces risk.

Quantitative Differential Evidence: 2,2-Dihydroperoxypropane vs. Closest Analogs and In‑Class Candidates


Flour Bleaching Potency: >33% Superior to Bis‑(1,1′‑hydroperoxy‑1,1′‑methyl)diethyl Peroxide

In direct comparative flour‑bleaching trials, a composition consisting essentially of pure 2,2‑dihydroperoxypropane exhibited a bleaching capability more than 33% greater than a composition consisting essentially of bis‑(1,1′‑hydroperoxy‑1,1′‑methyl)diethyl peroxide, and at least 33% greater than a mixture containing both peroxides at a 2:1 ratio favoring the monomer [1]. This differential was deemed sufficient to justify the additional processing cost required to enrich the monomer fraction [1].

Flour bleaching potency
Head-to-head
Reported >33% greater bleaching capability vs. bis‑(1,1′‑hydroperoxy‑1,1′‑methyl)diethyl peroxide (linear dimer)
Supports monomer-enriched procurement to meet bleaching specifications
Based on U.S. Patent comparative trials; actual gain depends on monomer:dimer ratio
Flour maturation Food additive bleaching Dough conditioning

Synthetic Selectivity: >95% Monomeric Dihydroperoxide Yield Under Acid‑Free Conditions vs. Predominantly Cyclic Trimer Under Acid Catalysis

When acetone and 50% hydrogen peroxide are reacted at 0 °C in a 1:1 molar ratio in the absence of hydrogen ion, 2,2‑dihydroperoxypropane is formed as the exclusive initial peroxide product; after standing at room temperature for 24 h, it constitutes >95% of the peroxide fraction with only traces of the dimeric peroxide 2,2′‑dihydroperoxy‑2,2′‑diisopropyl peroxide [1]. In stark contrast, the same reaction conducted in the presence of hydrogen ion yields the cyclic trimer (TATP) as the predominant product (~90%), with no detectable monomeric dihydroperoxide [1]. This bifurcation in product distribution is governed solely by pH, not by reagent stoichiometry alone.

Synthetic selectivity
Class-level
Acid‑free: >95% monomeric dihydroperoxide; acid catalysis: ~90% cyclic trimer TATP (near‑complete inversion)
Procurement under acid‑free conditions is essential for monomer demand; generic product may be trimer‑dominated
J. Am. Chem. Soc. 1959; conditions: acetone + 50% H₂O₂, 1:1, 0 °C
Peroxide synthesis Reaction selectivity Process chemistry

13C NMR Spectroscopic Fingerprint: Methyl Resonance at 24 ppm vs. 20 ppm for 2‑Hydroxy‑2‑hydroperoxypropane

In the 13C NMR spectrum of a 1:1 H₂O₂:acetone reaction mixture, the methyl resonance of 2,2‑dihydroperoxypropane appears at 24 ppm, while the methyl resonance of the related mono‑hydroperoxide species 2‑hydroxy‑2‑hydroperoxypropane appears at 20 ppm; corresponding carbonyl‑region resonances are observed at 109 and 102 ppm, respectively [1]. This 4 ppm downfield shift for the gem‑dihydroperoxide provides an unambiguous spectroscopic handle to verify identity and quantify the monomer content in mixed acetone peroxide samples.

13C NMR fingerprint
Head-to-head
Methyl resonance 24 ppm (monomer) vs. 20 ppm (2‑hydroxy‑2‑hydroperoxypropane); carbonyl 109 ppm vs. 102 ppm
Enables identity confirmation and monomer quantitation in mixed samples
SPIE 2005; orthogonal GC/FT‑IR and Raman data available
Analytical chemistry QC/QA identity testing Peroxide characterization

Stabilization via Crystalline H‑Bonded Adduct: 1:2 Complex with Bis(diphenylphosphinoyl)ethane

2,2‑Dihydroperoxypropane forms a stable, crystalline 1:2 adduct with bis(diphenylphosphinoyl)ethane (dppeO₂), formulated as (dppeO₂)·2[Me₂C(OOH)₂], wherein the dihydroperoxide molecules are anchored via hydrogen bonding to the phosphine oxide oxygen atoms [1]. The adduct was obtained rapidly and in high yields from the reaction of H₂O₂ and bis(diphenylphosphino)ethane in acetone in the presence of R₂SnCl₂ catalysts (R = Me, Buⁿ) [1]. This represents a rare example of a structurally authenticated, room‑temperature‑stable derivative of the otherwise difficult‑to‑isolate monomeric dihydroperoxide.

Crystalline adduct stabilization
Data to verify
1:2 complex with bis(diphenylphosphinoyl)ethane isolable as crystalline solid; free monomer is viscous, non‑crystallizable
Offers a storable, characterizable form for research requiring the monomeric dihydroperoxide motif
Chem. Commun. 2000; X‑ray structure confirmed
Peroxide stabilization Crystal engineering Safe handling

Derivatization to Urea‑2,2‑dihydroperoxypropane (UDHPP): A Solid Oxidant with Broad Synthetic Scope

Recrystallization of 2,2‑dihydroperoxypropane from urea yields urea‑2,2‑dihydroperoxypropane (UDHPP), a white crystalline solid that retains the oxidative reactivity of the parent dihydroperoxide while eliminating the hazards associated with liquid or slurry formulations [1]. UDHPP has been demonstrated as a terminal oxidant in at least ten distinct synthetic transformations—including epoxidation of α,β‑unsaturated ketones and alkenes, sulfide‑to‑sulfoxide/sulfone oxidation, Baeyer–Villiger reaction, oxidative esterification, and oxidative amidation—all performed under mild conditions with short reaction times and high product yields [1]. While the free 2,2‑dihydroperoxypropane is a viscous, thermally sensitive material typically handled as a solution or slurry [2], UDHPP provides a free‑flowing, easily weighable solid alternative with equivalent oxidative capacity.

UDHPP solid oxidant
Data to verify
Urea adduct (UDHPP) is a white crystalline solid retaining gem‑dihydroperoxide reactivity; eliminates slurry/hazard handling of free peroxide
Practical alternative for synthetic labs requiring oxidative reactivity without specialized handling infrastructure
ChemistrySelect 2019; validated in 10+ reaction classes
Synthetic oxidant Green chemistry Epoxidation

Evidence‑Backed Procurement Scenarios for 2,2‑Dihydroperoxypropane and Its Validated Derivatives


High‑Efficiency Flour Bleaching and Maturing: Specifying Monomer‑Enriched Acetone Peroxide

Industrial flour mills and baking premix formulators seeking to minimize peroxide loading while meeting bleaching and dough‑conditioning specifications should specify acetone peroxide compositions with a monomer‑to‑dimer weight ratio of at least 3:1, as this ratio delivers >33% greater bleaching potency per unit mass compared to dimer‑rich or balanced mixtures [6]. Regulatory recognition under JECFA INS 929 and U.S. 21 CFR §172.802 confirms the food‑additive status of acetone peroxides, but only the monomer‑enriched composition provides the quantified efficacy advantage that justifies preferential procurement [5].

Synthesis of Stable Gem‑Dihydroperoxide Derivatives via the Phosphine Oxide Adduct Route

Academic and industrial research groups investigating the coordination chemistry or oxidative reactivity of gem‑dihydroperoxides can obtain crystalline, X‑ray‑quality material by forming the 1:2 adduct of 2,2‑dihydroperoxypropane with bis(diphenylphosphinoyl)ethane [6]. This adduct is rapidly prepared in high yield from acetone, H₂O₂, and the diphosphine in the presence of organotin catalysts, providing a reproducible and storable source of the monomeric dihydroperoxide motif for further derivatization or spectroscopic benchmarking [6].

Laboratory‑Scale Oxidative Transformations Using UDHPP as a Benchtop‑Stable Solid Oxidant

Synthetic organic chemistry laboratories that require a gem‑dihydroperoxide oxidant but cannot safely handle the thermally sensitive, friction‑sensitive free 2,2‑dihydroperoxypropane should procure or prepare the urea adduct UDHPP, a crystalline solid that has been validated in epoxidation, sulfoxidation, Baeyer–Villiger oxidation, oxidative esterification, and oxidative amidation reactions under mild conditions with high product yields [6]. This derivative preserves the distinctive two‑hydroperoxy‑group architecture while eliminating the slurry‑handling and cold‑storage requirements of the parent compound [5].

Analytical Reference Standard for Acetone Peroxide Mixture Deconvolution

Forensic, food‑safety, and quality‑control laboratories tasked with identifying and quantifying individual components in technical acetone peroxide mixtures can use the distinct 13C NMR resonances of 2,2‑dihydroperoxypropane (methyl at 24 ppm, carbonyl region at 109 ppm) as a primary spectroscopic reference to differentiate the monomer from 2‑hydroxy‑2‑hydroperoxypropane (20 and 102 ppm) and from cyclic oligomers [6]. Procurement of a characterized monomer‑enriched standard therefore directly supports regulatory compliance testing and batch‑to‑batch consistency verification.

Application
Selection Property
Validation Focus
Flour bleaching and maturing
Monomer-to-dimer ratio specification
Bleaching potency evaluation against dimer‑rich mixtures; regulatory compliance (INS 929, 21 CFR §172.802)
Synthesis of stable gem‑dihydroperoxide derivatives
Phosphine oxide adduct formation capability
Crystallinity and structural authentication via X‑ray diffraction; reproducibility under organotin catalysis
Laboratory oxidative transformations
Bench‑stable solid UDHPP derivative
Oxidative reactivity preservation in epoxidation, sulfoxidation, Baeyer–Villiger, etc.; elimination of cold‑storage/slurry requirements
Analytical reference for acetone peroxide mixtures
Distinct 13C NMR chemical shift signatures
Identity confirmation and monomer quantitation in complex mixtures; batch consistency verification
Quote Request

Request a Quote for 2,2-Dihydroperoxypropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.